Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound belonging to the class of heterocyclic compounds. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- involves multiple steps. One common method includes the reaction of 1,2,3,6-tetrahydro-1,4-dimethylpyridine with (trimethylsilyl)methylpotassium, followed by quenching with chlorotrimethylsilane or deuterium oxide . Industrial production methods often utilize organomagnesiums and organolithiums due to their effectiveness in forming substituted and functionalized pyridine structures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organolithiums, organomagnesiums, and transition-metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives such as quinolines, isoquinolines, and naphthyridines. Compared to these compounds, Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications .
Similar Compounds
- Quinolines
- Isoquinolines
- Naphthyridines
Properties
CAS No. |
53725-53-4 |
---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(butylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-6-7-13-22-16-19(24)23-20(2,3)14-18(15-21(23,4)5)17-11-9-8-10-12-17/h8-12,14,22H,6-7,13,15-16H2,1-5H3 |
InChI Key |
SBEQUPBZKBGVHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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